2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine
Overview
Description
“2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine” is a synthetic organic compound with the molecular formula C12H5ClF3NO . It is an important intermediate in the field of organic synthesis and a key building block for the development of various pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine” consists of a pyridine ring attached to a trifluorobenzoyl group . The compound has a molecular weight of 271.62 g/mol . The InChIKey, a unique identifier for the compound, is PLINFODENTYIQR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.62 g/mol . It has a topological polar surface area of 30 Ų, indicating its polarity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has two rotatable bonds .Scientific Research Applications
Synthesis and Chemical Development
Synthesis of Related Compounds
The compound 2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine and its derivatives have been explored in the synthesis of various chemical compounds. For example, Catalani et al. (2010) reported the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative that could be useful for further functionalization in medicinal chemistry research (Catalani, Paio, & Perugini, 2010).
Development of Fluorescent Probes
Shao et al. (2011) utilized a derivative in the synthesis of novel imidazo[1,2-a]pyridine derivatives, which demonstrated efficiency as fluorescent probes for mercury ion detection (Shao et al., 2011).
Applications in Catalysis and Material Science
Catalytic Applications
The use of related pyridine derivatives has been explored in catalysis. For instance, Santiso‐Quiñones and Rodríguez‐Lugo (2013) studied a ruthenium(II) complex involving pyridine derivatives for transfer hydrogenation and catalytic transfer hydrogenation (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Synthesis of Advanced Materials
Zhang et al. (2007) used a related compound in the synthesis of soluble polyimides, showing significant potential in the development of advanced materials with desirable properties like solubility and thermal stability (Zhang et al., 2007).
Development of Photoluminescent Compounds
Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, demonstrating blue-green luminescence, highlighting the potential of related compounds in developing new luminescent materials (Li et al., 2012).
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,4,5-trifluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3NO/c13-10-2-1-6(5-17-10)12(18)7-3-8(14)11(16)9(15)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLINFODENTYIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,4,5-trifluorobenzoyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.